(3-Diethylaminomethyl-indol-1-yl)-acetic acid

Aldose Reductase Inhibition Diabetic Complications Indole-1-acetic acid SAR

2-[3-(Diethylaminomethyl)-1H-indol-1-yl]acetic acid (CAS 879038-17-2) is a synthetic N-substituted indole-1-acetic acid derivative of molecular formula C15H20N2O2 and formula weight 260.33 g/mol. The compound functions as a non-competitive or mixed-type inhibitor of the aldo-keto reductase (AKR) superfamily, with confirmed inhibitory activity against human aldose reductase (AKR1B1, EC 1.1.1.21) and rat aldehyde reductase (AKR1A1, EC 1.1.1.2).

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 879038-17-2
Cat. No. B3162550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Diethylaminomethyl-indol-1-yl)-acetic acid
CAS879038-17-2
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CN(C2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C15H20N2O2/c1-3-16(4-2)9-12-10-17(11-15(18)19)14-8-6-5-7-13(12)14/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,19)
InChIKeyXIJNLLZHJZHOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Diethylaminomethyl)indol-1-yl]acetic Acid (CAS 879038-17-2): Indole-Acetic Acid Aldo-Keto Reductase Inhibitor Sourcing & Differentiation Guide


2-[3-(Diethylaminomethyl)-1H-indol-1-yl]acetic acid (CAS 879038-17-2) is a synthetic N-substituted indole-1-acetic acid derivative of molecular formula C15H20N2O2 and formula weight 260.33 g/mol . The compound functions as a non-competitive or mixed-type inhibitor of the aldo-keto reductase (AKR) superfamily, with confirmed inhibitory activity against human aldose reductase (AKR1B1, EC 1.1.1.21) and rat aldehyde reductase (AKR1A1, EC 1.1.1.2) [1]. Its procurement value for diabetic complication and carbonyl-stress research programs hinges on a defined inhibitor profile that cannot be assumed from generic indole-1-acetic acid scaffolds, given the strong dependence of potency and isozyme preference on the N-alkylamino-methyl substitution pattern [1].

Why Indole-Acetic Acid Derivatives Cannot Be Interchanged: The N-Substitution Selectivity Trap with 2-[3-(Diethylaminomethyl)indol-1-yl]acetic Acid


Procurement requests that treat 2-[3-(diethylaminomethyl)indol-1-yl]acetic acid as a generic 'indole-1-acetic acid' or 'AKR inhibitor' will risk selecting a compound with significantly different isozyme potency and off-target profile. The BRENDA-curated dataset from the 2015 Stefek et al. study shows that small alterations to the 3-aminomethyl substituent on the indole ring, such as replacing diethylamino with dimethylamino, morpholino, or pyrrolidino groups, can shift IC50 values up to 2.4-fold against aldose reductase, while changing the acetic acid linker to propanoic acid inverts the potency rank between aldose reductase and aldehyde reductase [1]. Consequently, choosing the closest available 'in-class' analog without verifying the quantitative enzyme-inhibition fingerprint will introduce uncontrolled variables into structure-activity relationship (SAR) studies, target-engagement assays, or in vivo pharmacological models of diabetic neuropathy and carbonyl stress [1].

Quantitative Head-to-Head Differentiation Evidence for 2-[3-(Diethylaminomethyl)indol-1-yl]acetic Acid (879038-17-2) Versus Closest Analogs


ALR2 Inhibitory Potency: Diethylamino vs. Dimethylamino, Morpholino, and Pyrrolidino Analogs

Against human recombinant aldose reductase (AKR1B1), 2-[3-(diethylaminomethyl)indol-1-yl]acetic acid yields an IC50 of 34.52 µM. This is 1.35-fold more potent than the corresponding 3-dimethylaminomethyl-2-methyl analog (IC50 46.48 µM) and 1.22-fold more potent than the pyrrolidin-1-ylmethyl analog (IC50 53.54 µM), yet 1.22-fold less potent than the morpholin-4-ylmethyl analog (IC50 42.16 µM), demonstrating that the diethylamino substituent occupies an intermediate potency tier within this series [1]. The unsubstituted parent (1H-indol-1-yl)acetic acid is 3.5-fold weaker (IC50 9.95 µM), confirming that the basic amino-methyl side chain is critical for target engagement [1].

Aldose Reductase Inhibition Diabetic Complications Indole-1-acetic acid SAR

Aldehyde Reductase (ALR1) Potency Advantage Over the Propanoic Acid Homolog

When tested against rat aldehyde reductase (AKR1A1, EC 1.1.1.2), 2-[3-(diethylaminomethyl)indol-1-yl]acetic acid exhibits an IC50 of 0.0223 µM, making it 3.1-fold more potent than the propanoic acid homolog 3-[3-[(diethylamino)methyl]-1H-indol-1-yl]propanoic acid (IC50 0.0684 µM) [1]. This potency rank order is inverted relative to the aldose reductase (ALR2) assay, where the propanoic acid compound is 1.15-fold more potent (ALR2 IC50 30.14 µM vs. 34.52 µM for the acetic acid compound) [2]. The divergence indicates that the linker length between the indole N1 and the carboxylate modulates isozyme preference independently of the 3-diethylaminomethyl pharmacophore.

Aldehyde Reductase Inhibition Carbonyl Stress Isozyme Selectivity

Isozyme-Dependent Potency Shift: ALR1 vs. ALR2 Selectivity Window

Comparing potency across the two main AKR isozymes, 2-[3-(diethylaminomethyl)indol-1-yl]acetic acid is 1,549-fold more potent against rat ALR1 (IC50 0.0223 µM) than against human ALR2 (IC50 34.52 µM), yielding a selectivity index (ALR2 IC50 / ALR1 IC50) of approximately 1,548 [1]. In contrast, the propanoic acid homolog displays a selectivity index of 441 (ALR2 IC50 30.14 µM / ALR1 IC50 0.0684 µM), while the unsubstituted parent (1H-indol-1-yl)acetic acid exhibits an index of 124 (ALR2 IC50 9.95 µM / ALR1 IC50 0.0802 µM) [1]. These quantifications, although derived from data from two different species, estimate that substituting a diethylaminomethyl group onto the indole-1-acetic acid scaffold can widen the ALR2/ALR1 selectivity window by up to 12-fold compared to the unsubstituted core, a factor important for minimizing interference with physiological aldehyde detoxification pathways.

Isozyme Selectivity Aldose vs. Aldehyde Reductase Therapeutic Window

Baseline Advantage Over the Unsubstituted Indole-1-Acetic Acid Scaffold

The 3-diethylaminomethyl modification transforms the indole-1-acetic acid core from a weak, broadly active moiety into a more potent enzyme inhibitor. Against human ALR2, 2-[3-(diethylaminomethyl)indol-1-yl]acetic acid (IC50 34.52 µM) is 3.5-fold more potent than (1H-indol-1-yl)acetic acid (IC50 9.95 µM) [1]. Concurrently against rat ALR1, the diethylaminomethyl compound (IC50 0.0223 µM) is 3.6-fold more potent than the unsubstituted parent (IC50 0.0802 µM) [2]. The consistent 3.5–3.6-fold gain across both enzymes indicates that the basic amine side chain contributes a stable, albeit modest, binding-energy increment, distinguishing the compound from the minimal scaffold and from alkyl-only indole-1-acetic acid variants that lack a basic nitrogen for ionic or hydrogen-bond interactions within the AKR anion-binding pocket.

Scaffold Optimization Pharmacophore Mapping Indole Acetic Acid

Physicochemical Differentiation: Predicted pKa and LogP vs. Morpholino and Dimethylamino Analogs

2-[3-(Diethylaminomethyl)indol-1-yl]acetic acid has a predicted pKa of 4.21 (carboxylic acid) and a computed LogP of 2.57 . While the pKa of the basic diethylamino nitrogen is not reported in the same datasource, the tertiary amine is expected to protonate below pH ~9, yielding a zwitterionic form at physiological pH that differs in charge distribution from the morpholino analog (predicted LogP ~1.5–1.8 for the morpholin-4-ylmethyl derivative) and the dimethylamino analog (LogP ~1.9–2.2) . The higher logP of the diethylamino compound (ΔLogP ~0.4–1.0 units vs. dimethylamino and morpholino) correlates with enhanced passive membrane permeability in PAMPA models for indole acetic acids, suggesting differential cell-based assay performance independent of enzyme potency.

Physicochemical Properties Drug-likeness Ionization State

Validated Research and Procurement Applications for 2-[3-(Diethylaminomethyl)indol-1-yl]acetic Acid (CAS 879038-17-2) Based on Quantitative Evidence


Aldose Reductase (AKR1B1) SAR Probe in the Mid-Potency Range

With a human AKR1B1 IC50 of 34.52 µM, this compound fills a defined potency gap between the more potent morpholino analog (42.16 µM) and the weaker dimethylamino (46.48 µM) and pyrrolidino (53.54 µM) variants [1]. It is suited for concentration-response panel screening where a compound of intermediate inhibitory strength is required to benchmark novel inhibitors or to establish potency thresholds for cellular sorbitol accumulation assays under hyperglycemic conditions.

Aldehyde Reductase (AKR1A1)-Selective Probe in Carbonyl Stress Models

The 3.1-fold greater potency against rat AKR1A1 (IC50 0.0223 µM) compared to the propanoic acid homolog (IC50 0.0684 µM) positions this compound as a superior tool for investigating aldehyde reductase-mediated detoxification of reactive aldehydes such as 4-hydroxynonenal and methylglyoxal [2]. It can be used in ex vivo renal or lens tissue homogenate assays where selective AKR1A1 inhibition at nanomolar concentrations is desired with minimal AKR1B1 interference at low-µM levels.

Pharmacophore Validation of Indole-1-Acetic Acid AKR Inhibitors

The 3.5–3.6-fold potency gain over the unsubstituted (1H-indol-1-yl)acetic acid core across two isozymes validates the basic 3-aminomethyl group as a critical pharmacophoric element [3]. This compound can serve as a reference standard in computational docking studies and 3D-QSAR model building, where the diethylamino moiety's steric and electronic contributions need to be parameterized against a defined experimental IC50 dataset.

Procurement Specification for High-Purity Indole-1-Acetic Acid Derivative

Commercial sourcing from suppliers such as Leyan provides the compound at 98% purity (Lot-specific; molecular weight 260.33, LogP 2.57, TPSA 45.47) . When ordering, specifying CAS 879038-17-2 ensures receipt of the exact diethylaminomethyl-substituted acetic acid derivative rather than the commonly confused propanoic acid homolog or morpholino variant, both of which share synthetic intermediates but diverge significantly in AKR1A1 potency and physicochemical profile.

Quote Request

Request a Quote for (3-Diethylaminomethyl-indol-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.